molecular formula C19H14N2OS2 B2702888 2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole CAS No. 339112-45-7

2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole

Cat. No.: B2702888
CAS No.: 339112-45-7
M. Wt: 350.45
InChI Key: DOEURJDQLJOVBR-UHFFFAOYSA-N
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Description

2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a methoxyphenyl sulfanyl group and a pyridinyl group

Scientific Research Applications

2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied for potential medicinal applications, its mechanism of action would involve how it interacts with biological molecules or systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzothiazole core.

    Attachment of the Methoxyphenyl Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzothiazole or pyridinyl rings are substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the benzothiazole and pyridinyl rings.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad biological activities.

    Indole Derivatives: Indole compounds also have a heterocyclic core and are widely studied for their medicinal properties.

    Thiadiazole Derivatives: These compounds contain a sulfur and nitrogen heterocycle and are used in various therapeutic applications.

Uniqueness

2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-22-13-8-10-14(11-9-13)23-18-15(5-4-12-20-18)19-21-16-6-2-3-7-17(16)24-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEURJDQLJOVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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